Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide

α-glucosidase inhibition Type 2 diabetes Phthalimide SAR

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8) is a synthetic small molecule belonging to the phthalimide‑sulfonamide hybrid class. Its structure combines a phthalimide (1,3‑dioxoisoindoline) core, a central propanamide linker, and a terminal 4‑fluorobenzenesulfonyl motif.

Molecular Formula C17H13FN2O5S
Molecular Weight 376.36
CAS No. 905673-83-8
Cat. No. B2709489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide
CAS905673-83-8
Molecular FormulaC17H13FN2O5S
Molecular Weight376.36
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C17H13FN2O5S/c18-10-1-4-12(5-2-10)26(24,25)8-7-15(21)19-11-3-6-13-14(9-11)17(23)20-16(13)22/h1-6,9H,7-8H2,(H,19,21)(H,20,22,23)
InChIKeyOOHBPLFZYNTOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8): Chemical Identity and Structural Classification


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8) is a synthetic small molecule belonging to the phthalimide‑sulfonamide hybrid class. Its structure combines a phthalimide (1,3‑dioxoisoindoline) core, a central propanamide linker, and a terminal 4‑fluorobenzenesulfonyl motif [1]. The phthalimide scaffold is recognized in medicinal chemistry as a versatile pharmacophore with documented anti‑inflammatory, anticancer, and enzyme‑inhibitory properties across numerous derivatives [2]. The 4‑fluorobenzenesulfonyl group is a privileged fragment frequently employed to modulate target affinity, metabolic stability, and physicochemical profiles in sulfonamide‑based drug discovery [3]. This compound is primarily supplied as a research‑grade screening molecule for biochemical and pharmacological profiling.

Procurement Risk in Phthalimide‑Sulfonamide Analogs: Why Structural Isosteres Are Not Functionally Interchangeable with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8)


Within the phthalimide‑sulfonamide chemical space, seemingly minor structural modifications can extinguish or profoundly shift biological activity profiles. Published structure‑activity relationship (SAR) studies on closely related N2‑substituted‑5‑(p‑toluenesulfonylamino)phthalimide analogues reveal that alteration of the N‑substituent alone can abolish α‑glucosidase inhibition [1]. Similarly, phthalimide‑benzenesulfonamide hybrids demonstrate that the position and electronic nature of the sulfonamide attachment dictate selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a single substituent change shifting IC50 values by over 10‑fold [2]. For the target compound, the combination of the 4‑fluorobenzenesulfonyl group and the 5‑amino‑phthalimide linkage through a propanamide spacer generates a unique hydrogen‑bonding and electrostatic surface that cannot be replicated by non‑fluorinated phenylsulfonyl or benzamide analogs. Procurement of generic phthalimide‑sulfonamide compounds without rigorous head‑to‑head comparison therefore carries a high risk of obtaining molecules with divergent, potentially inactive, profiles.

Quantitative Differentiation Evidence for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8) vs. Structurally Closest Comparators


α‑Glucosidase Inhibitory Activity: Comparative Scaffold Analysis of N2‑Substituted‑5‑sulfonamido‑phthalimide Series

In a focused SAR study on N2‑substituted‑5‑(p‑toluenesulfonylamino)phthalimide analogues, a structurally analogous scaffold to the target compound, potent yeast α‑glucosidase inhibition was observed with IC50 values as low as 0.8 µM for optimized N2‑aromatic substituents [1]. In contrast, the target compound tested in a PubChem BioAssay against human HeLa cells (not directly an α‑glucosidase assay) showed antiproliferative activity ≤1 µM in only 1 of 6 tested compounds, with the remaining 5 being inactive, suggesting that the 5‑(4‑fluorobenzenesulfonyl)propanamide substitution on the phthalimide core does not confer the strong α‑glucosidase inhibition seen in N2‑substituted analogs [2]. This is a class‑level inference; the N2‑substitution pattern is critical for activity, and the 5‑linked sulfonylpropanamide regiochemistry may orient the sulfonamide group unfavorably for α‑glucosidase binding.

α-glucosidase inhibition Type 2 diabetes Phthalimide SAR

Anticancer Antiproliferative Activity: Target Compound vs. Phthalimide‑Triazole‑Sulfonamide Conjugates in MCF‑7 Breast Cancer Cells

A series of phthalimide‑1,2,3‑triazole‑sulfonamide conjugates exhibited potent antiproliferative activity against MCF‑7 breast cancer cells, with compound 6c achieving an IC50 of 1.07 µM and 78.3% inhibition of tubulin polymerization at an IC50 of 6.53 µM [1]. By contrast, the target compound displayed only weak antiproliferative activity in HeLa cells (PubChem AID 155735: only 1/6 compounds active ≤1 µM) [2]. This cross‑study comparison indicates that the target compound lacks the triazole linker and optimized sulfonamide substitution pattern required for potent tubulin‑targeting anticancer activity.

Anticancer MCF-7 Tubulin polymerization Phthalimide conjugates

Impact of Fluorine Substitution on Physicochemical Properties: 4‑Fluorobenzenesulfonyl vs. Non‑fluorinated Phenylsulfonyl Analogs

In structurally related phthalimide‑benzenesulfonamide derivatives, the introduction of a fluorine atom at the para position of the sulfonyl phenyl ring is predicted to increase lipophilicity (clogP) and enhance metabolic stability relative to non‑fluorinated analogs [1]. ADMET prediction studies on 4‑phthalimidobenzenesulfonamide derivatives have shown that fluorinated analogs exhibit improved blood‑brain barrier permeability and reduced CYP450 liability compared to their non‑fluorinated counterparts [2]. While direct physicochemical measurements for the target compound are not publicly available, the presence of the 4‑fluorobenzenesulfonyl group distinguishes it from the commercially available 3‑(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide (non‑fluorinated phenylsulfonyl analog), which is expected to have a lower logD, faster oxidative metabolism, and reduced membrane permeability.

Fluorine chemistry LogD Metabolic stability Permeability

Enzyme Inhibition Selectivity: Phthalimide‑Sulfonamide AChE/BuChE Profiling vs. Target Compound's Anticipated Profile

A series of 4‑phthalimidobenzenesulfonamide derivatives demonstrated potent and selective enzyme inhibition: compound 7 inhibited AChE with an IC50 of 1.35 ± 0.08 µM, while compound 3 inhibited BuChE with an IC50 of 13.41 ± 0.62 µM [1]. The selectivity (BuChE IC50 / AChE IC50) was approximately 10‑fold. The target compound, bearing a 4‑fluorobenzenesulfonyl moiety attached through a propanamide linker at the 5‑position of the phthalimide, is predicted to have a distinctly different binding orientation compared to the 4‑linked benzenesulfonamide derivatives. SAR analysis from this series indicates that the linker length and attachment point critically determine AChE vs. BuChE selectivity [1]. The target compound's 5‑amino‑phthalimide substitution pattern is more sterically constrained and may preferentially interact with the peripheral anionic site of AChE, potentially yielding a different selectivity profile, though direct experimental confirmation is lacking.

Acetylcholinesterase Butyrylcholinesterase Enzyme inhibition Selectivity

High‑Value Application Scenarios for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 905673-83-8) Based on Differential Evidence


Negative Control or Chemotype Counter‑Screen in Phthalimide‑Sulfonamide Anti‑Cancer SAR Studies

The target compound's weak antiproliferative activity in HeLa cells (only 1/6 compounds active ≤1 µM) [1] makes it a suitable negative control or chemotype counter‑screen in phthalimide‑sulfonamide anticancer programs. When evaluating triazole‑linked conjugates (e.g., compounds 4b, 4h, 6c with MCF‑7 IC50 values of 1.49, 1.07, and 0.56 µM respectively) [2], including the target compound can help deconvolute the contribution of the triazole linker and sulfonamide orientation to potency, distinguishing between scaffold‑specific and general phthalimide‑sulfonamide cytotoxicity.

Fluorine‑Enabled Probe for Physicochemical Profiling in Phthalimide‑Sulfonamide Series

The presence of the 4‑fluorobenzenesulfonyl group distinguishes the target compound from non‑fluorinated phenylsulfonyl analogs, enabling comparative ADMET profiling (e.g., logD, PAMPA permeability, microsomal stability). Class‑level evidence indicates that para‑fluorination on the sulfonyl phenyl ring can improve metabolic stability and membrane permeability [3]. The target compound thus serves as a benchmarking tool to quantify the fluorine effect within the phthalimide‑sulfonamide chemical series, providing data to guide lead optimization toward fluorinated analogs with superior drug‑like properties [3].

Orthogonal Chemical Diversity in Cholinesterase Inhibitor Screening Libraries

The target compound's 5‑amino‑phthalimide‑propanamide‑sulfonyl architecture offers a distinct binding topology compared to 4‑linked benzenesulfonamide AChE/BuChE inhibitors (IC50 ≈ 1.35–13.41 µM range for comparator series) [4]. For high‑throughput screening campaigns targeting cholinergic pathways, inclusion of the target compound adds regioisomeric diversity that may uncover novel allosteric or peripheral site interactions not accessible to 4‑substituted phthalimide‑sulfonamides. This orthogonal scaffold can be particularly valuable in fragment‑based or scaffold‑hopping approaches to identify new cholinesterase inhibitor chemotypes [4].

Chemical Biology Tool for Defining the Structural Boundaries of α‑Glucosidase Inhibitory Pharmacophore

SAR studies on N2‑substituted‑5‑(p‑toluenesulfonylamino)phthalimide analogs demonstrate potent α‑glucosidase inhibition (IC50 as low as 0.8 µM) when the sulfonamide is attached at the N2 position [5]. The target compound, with the sulfonylpropanamide at the 5‑amino position, is predicted to be inactive against α‑glucosidase based on this SAR (class‑level inference). It can therefore be employed as a negative probe to validate the pharmacophoric requirement that the sulfonamide must be at the N2 position for α‑glucosidase engagement, providing critical negative data for constructing and refining pharmacophore models in antidiabetic drug discovery [5].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.